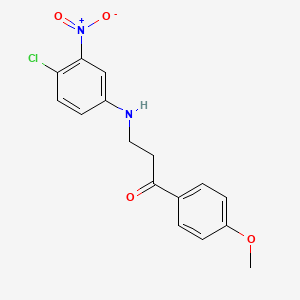
2-Diphenylacetylamino-propionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Diphenylacetylamino-propionic acid is a compound that can be associated with a class of organic molecules that contain a diphenylacetylamino moiety linked to a propionic acid structure. While the specific compound "2-Diphenylacetylamino-propionic acid" is not directly mentioned in the provided papers, the research does discuss related compounds with diphenyl groups and amino acid functionalities. These compounds are of interest due to their potential pharmacological properties and relevance in drug discovery.
Synthesis Analysis
The synthesis of related compounds involves the reaction of isoflavones with arginine to produce a novel 2-amino-5-(4,5-diphenylpyrimidin-2-ylamino)pentanoic acid. This one-step synthesis method is highlighted for its simplicity and efficiency, yielding a series of 14 new compounds characterized by FTIR, NMR, and elemental analysis. The methodology is noted for its suitability in library synthesis for drug discovery due to the good yields and high purities of the products .
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Diphenylacetylamino-propionic acid has been characterized using spectroscopic techniques. For instance, the structure of 2-amino-2(diphenylamino)-propane-1,3-diol was elucidated using 13C NMR and IR spectroscopy after its synthesis from 2-amino-2bromo-1,3-propane diol treated with diphenylamine . Additionally, theoretical analysis using ab initio HF and DFT methods has been employed to examine the conformational preferences of a related compound, (2S,3S)-1-amino-2,3-diphenylcyclopropanecarboxylic acid, providing insights into the impact of phenyl substituents on the cyclopropane analogue of phenylalanine .
Chemical Reactions Analysis
The chemical reactions involving diphenylacetylamino-propionic acid analogues are diverse. For example, the synthesis of 1,1-diphenylacetic acid derivatives involves transformations of 2-phenyl-2-(p-nitrophenyl) propio- and butyronitriles, leading to compounds with potential pharmacological activities, such as anticonvulsant properties . These reactions are crucial for the development of new therapeutic agents.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with diphenylacetylamino groups are typically determined through experimental characterization techniques. The compounds synthesized in the studies are often solid, with specific colors noted, such as the yellowish-brown solid obtained in the synthesis of 2-amino-2`(diphenylamino)-propane-1,3-diol . The pharmacological properties, such as anticonvulsant activity, are evaluated through pharmacological screening, indicating the potential medicinal value of these compounds .
科学的研究の応用
Environmental Degradation of Aromatic Acids
Research by Murdoch and Hay (2005) investigated the degradation of ibuprofen and related aromatic acids by environmental bacteria. Their findings are relevant to understanding the environmental impact and degradation pathways of compounds like 2-diphenylacetylamino-propionic acid. The study identified a bacterium capable of using ibuprofen as a carbon source, suggesting a biological method for the degradation of similar compounds (Murdoch & Hay, 2005).
Synthesis of Heteromultimetallic Complexes
Knöfel et al. (2020) explored the synthesis of heteromultimetallic dimolybdenum(ii) complexes using a ligand with functionalities similar to 2-diphenylacetylamino-propionic acid. This research highlights the potential of such compounds in creating complex metallic structures for various scientific applications, including in material science and catalysis (Knöfel, Schoo, Seifert, & Roesky, 2020).
Photochemical Reactions in Medical Research
Suzuki et al. (2013) studied the photochemical reaction of ketoprofen, a compound structurally similar to 2-diphenylacetylamino-propionic acid, with amino acids. This research is significant for understanding the photochemical properties of such compounds, which could have implications in drug development and dermatological applications (Suzuki, Shinoda, Osanai, & Isozaki, 2013).
Coordination Chemistry and Material Science
Zhao, Jennings, and Puddephatt (2008) delved into the coordination chemistry of diphosphine ligands, including derivatives of 2-diphenylacetylamino-propionic acid. Their work contributes to our understanding of how these compounds interact with various metals, which is crucial for designing new materials and catalysts (Zhao, Jennings, & Puddephatt, 2008).
Recovery of Carboxylic Acids from Waste Streams
The study by Keshav et al. (2009) on the extraction of propionic acid from waste streams is relevant for the environmental management of similar compounds like 2-diphenylacetylamino-propionic acid. Their research focuses on the recovery of carboxylic acids from industrial waste, highlighting the importance of such processes in environmental sustainability (Keshav, Wasewar, Chand, & Uslu, 2009).
Chiral Resolution in Chemical Synthesis
The research by Wei Hui-qian (2015) on the chiral resolution of similar compounds contributes to the understanding of how 2-diphenylacetylamino-propionic acid could be synthesized and separated into its enantiomers. This is vital for applications in pharmaceuticals where the chirality of a compound can significantly impact its biological activity (Wei Hui-qian, 2015).
特性
IUPAC Name |
2-[(2,2-diphenylacetyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-12(17(20)21)18-16(19)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12,15H,1H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGOLQRHBIUSBRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Diphenylacetylamino-propionic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2529078.png)




![2,6-difluoro-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2529089.png)
![(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-nitrobenzylidene)propanehydrazide](/img/structure/B2529090.png)


![3-allyl-8-(2-aminophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2529094.png)

![1-[4-(3-Methylpyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2529097.png)
![ethyl 3-(8-(2,5-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2529098.png)
